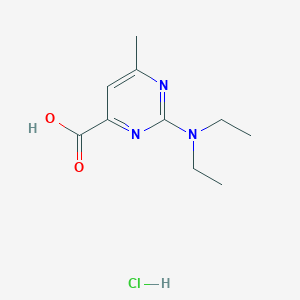
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Overview
Description
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6F4. It is a derivative of benzene, where a fluorine atom is attached to the benzene ring, and a trifluoroethyl group is substituted at the ortho position relative to the fluorine atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene typically involves the reaction of benzene derivatives with fluorinating agents. One common method is the reaction of 1-fluoro-2-bromoethane with benzene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom or the trifluoroethyl group can be replaced by other substituents.
Oxidation and Reduction: The trifluoroethyl group can be oxidized to form carboxylic acids or reduced to form corresponding alcohols.
Coupling Reactions: The compound can undergo coupling reactions with various organometallic reagents, such as Grignard reagents or organolithium compounds, to form more complex molecules.
Scientific Research Applications
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene is largely dependent on its interactions with other molecules. The presence of fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and binding affinity with various molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene can be compared with other fluorinated benzene derivatives, such as:
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: This compound has a chlorine atom instead of a fluorine atom at the ortho position, which can alter its reactivity and applications.
(1-Bromo-2,2,2-trifluoroethyl)benzene: The presence of a bromine atom can make this compound more reactive in certain substitution reactions compared to its fluorinated counterpart.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: This compound contains an ethoxy group, which can influence its solubility and reactivity in different chemical environments.
The unique combination of fluorine atoms in this compound imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXLMKIFMUHCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1389560.png)

![2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline](/img/structure/B1389562.png)
![N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389563.png)






![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389574.png)
![3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1389576.png)
